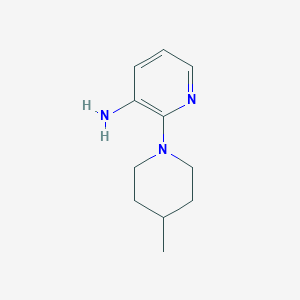

2-(4-Methylpiperidin-1-yl)pyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBHCONHFUNVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271487 | |

| Record name | 2-(4-Methyl-1-piperidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926205-46-1 | |

| Record name | 2-(4-Methyl-1-piperidinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926205-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1-piperidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Methodologies for 2 4 Methylpiperidin 1 Yl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their multiplicity (splitting patterns), and their integration, which corresponds to the number of protons. For 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methyl group. The chemical shifts (δ) would be influenced by the electronic effects of the amino group and the nitrogen atoms within the heterocyclic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic pyridine ring would differ significantly from those in the aliphatic piperidine ring and the methyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

Correlation Spectroscopy (COSY) would reveal proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the pyridine and piperidine rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure and confirming the connection between the piperidine and pyridine rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the determination of its elemental formula, a critical step in confirming the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. It would be used to generate the protonated molecule [M+H]⁺, allowing for the determination of its molecular weight. Further fragmentation analysis (MS/MS) could provide insights into the compound's structure by breaking it down into smaller, identifiable pieces.

Due to the absence of experimental data, the following tables, which would typically present the detailed findings, remain unpopulated.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine-H | ||||

| Pyridine-H | ||||

| Pyridine-H | ||||

| Piperidine-H | ||||

| Piperidine-H | ||||

| Piperidine-CH | ||||

| Methyl-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C | |

| Pyridine-C | |

| Pyridine-C | |

| Pyridine-C | |

| Pyridine-C | |

| Piperidine-C | |

| Piperidine-C | |

| Piperidine-CH |

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Formula |

|---|

Further research involving the synthesis and subsequent spectroscopic analysis of this compound is necessary to populate these tables with accurate experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light can induce transitions between these levels, resulting in a spectrum that is characteristic of the molecule's structure.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound and its derivatives is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent aminopyridine and methylpiperidine moieties.

The primary amine (NH₂) group attached to the pyridine ring is a key diagnostic feature. Primary amines typically display two N-H stretching vibrations: an asymmetric and a symmetric stretch. spectroscopyonline.com For primary aromatic amines, these bands are generally observed in the range of 3500-3420 cm⁻¹ and 3420-3340 cm⁻¹, respectively. spectroscopyonline.com Another characteristic vibration of the primary amine is the NH₂ scissoring mode, which is expected to appear in the region of 1650–1580 cm⁻¹. spectroscopyonline.com

The pyridine ring itself will give rise to a series of characteristic bands. Aromatic C=C and C=N stretching vibrations are typically observed in the 1652-1592 cm⁻¹ region. researchgate.net The C-N stretching vibration of the aromatic amine is expected in the 1330-1260 cm⁻¹ range.

The 4-methylpiperidine (B120128) substituent will also contribute to the FT-IR spectrum. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the piperidine ring are expected in the 2950-2850 cm⁻¹ region. The deformation vibrations of these groups will appear at lower wavenumbers.

Table 1: Expected FT-IR Vibrational Frequencies for this compound and its Derivatives

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group/Moiety |

| N-H Asymmetric Stretch | 3500-3420 | Primary Aromatic Amine |

| N-H Symmetric Stretch | 3420-3340 | Primary Aromatic Amine |

| C-H Stretch (Aliphatic) | 2950-2850 | Methylpiperidine |

| N-H Scissoring | 1650-1580 | Primary Aromatic Amine |

| C=C and C=N Stretch (Aromatic) | 1652-1592 | Pyridine Ring |

| C-N Stretch (Aromatic Amine) | 1330-1260 | Aminopyridine |

| N-H Wagging | 850-750 | Primary Aromatic Amine |

Note: The data in this table is based on typical values for related functional groups and compounds and not on experimentally measured data for this compound.

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

For this compound and its derivatives, the Raman spectrum would be expected to clearly show the vibrations of the aromatic pyridine ring. The symmetric ring breathing vibrations of the pyridine moiety typically produce a strong Raman band. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be active in the Raman spectrum. The NH₂ scissoring vibration, which is also IR active, is expected to appear around 1628 cm⁻¹ in the Raman spectrum of 2-aminopyridine (B139424) derivatives.

Table 2: Expected FT-Raman Active Modes for this compound and its Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Moiety |

| N-H Stretching | ~3611 and 3489 | Primary Aromatic Amine |

| C-H Stretching (Aromatic & Aliphatic) | 3100-2850 | Pyridine & Methylpiperidine |

| N-H Scissoring | ~1628 | Primary Aromatic Amine |

| Pyridine Ring Breathing | ~990-1030 | Pyridine Ring |

Note: The data in this table is based on theoretical calculations and experimental data for related compounds like 2-aminopyridine, and not on experimentally measured data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 3-aminopyridine (B143674) chromophore. In an acidic solution, 3-aminopyridine exhibits two characteristic absorption bands. researchgate.net These are attributed to π → π* and n → π* transitions within the aromatic system. The exact position of these bands can be influenced by the solvent and the substituents on the pyridine ring. For instance, in a 0.5 M HCl solution, 3-aminopyridine shows absorption maxima at approximately 249 nm and 317 nm. researchgate.net The substitution of the 4-methylpiperidine group at the 2-position may cause a slight shift in these absorption maxima.

Table 3: Expected UV-Vis Absorption Maxima for this compound Derivatives in Acidic Solution

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~249 | 3-Aminopyridine |

| n → π | ~317 | 3-Aminopyridine |

Note: The data in this table is based on the reported spectrum of the parent 3-aminopyridine in an acidic medium and may vary for the title compound. researchgate.net

Theoretical and Computational Chemistry Studies of 2 4 Methylpiperidin 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic structure and properties of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine. These methods, particularly those rooted in Density Functional Theory (DFT), are powerful tools for elucidating molecular characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For this compound, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process calculates the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles.

The optimization process reveals that the piperidine (B6355638) ring adopts a stable chair conformation, which minimizes steric strain. The bond lengths and angles within the pyridine (B92270) and piperidine rings are consistent with those of similar heterocyclic compounds. The connection between the piperidine nitrogen and the pyridine ring, as well as the positioning of the amino and methyl groups, are determined to achieve the most stable molecular geometry. researchgate.net

Interactive Table: Predicted Geometrical Parameters Users can sort and filter the data by parameter or atoms involved.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(pyridine)-N(piperidine) | ~1.38 Å |

| Bond Length | C(pyridine)-N(amine) | ~1.37 Å |

| Bond Length | N-H (amine) | ~1.01 Å |

| Bond Angle | C-N-C (piperidine ring) | ~111° |

| Bond Angle | C-C-N (pyridine ring) | ~123° |

| Dihedral Angle | C-C-N-C (Pyridine-Piperidine) | ~35° |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.govresearchgate.net For this compound, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO is distributed across the pyridine ring system. DFT calculations are used to determine these energy levels precisely. nih.gov

Interactive Table: Frontier Orbital Energies This table shows calculated energy values for the frontier orbitals.

| Orbital | Energy (eV) | Significance |

| HOMO | -5.8 eV | Electron-donating ability |

| LUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.6 eV | Chemical reactivity/stability |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface maps the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP map typically shows:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are concentrated around the nitrogen atoms of the pyridine ring and the exocyclic amino group due to their lone pairs of electrons. nih.gov

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are primarily located around the hydrogen atoms of the amino group and the methyl group. researchgate.net

Neutral Regions (Green): These regions have a near-zero potential and are less likely to be involved in electrostatic interactions.

The MEP analysis provides a clear, visual guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability of the molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu

In this compound, significant stabilizing interactions include:

The delocalization of the lone pair electrons from the amino nitrogen (n) into the antibonding orbitals (π*) of the pyridine ring.

Interactions between the lone pair of the piperidine nitrogen and the antibonding orbitals of adjacent C-C bonds within the pyridine ring.

Higher E(2) values signify stronger interactions, which contribute to greater molecular stability. researchgate.net This analysis reveals the electronic reasons for the molecule's specific conformation and reactivity. orientjchem.org

Interactive Table: Key NBO Interactions This table highlights significant donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N, amine) | π* (C-C, pyridine) | ~45.5 | n → π |

| LP (N, piperidine) | σ (C-C, pyridine) | ~5.2 | n → σ |

| σ (C-H) | σ (C-N) | ~3.8 | σ → σ* |

Topological analysis of the electron density, using methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Atoms in Molecules (AIM), offers deep insights into the nature of chemical bonding. researchgate.netniscpr.res.in

ELF and LOL: These methods provide a visual representation of electron pair localization. nih.gov In this compound, ELF and LOL maps would show high localization in the regions of covalent bonds (C-C, C-N, N-H) and around the nitrogen atoms, corresponding to their lone pairs. This helps in distinguishing bonding electrons from non-bonding electrons and understanding the covalent character of the bonds. researchgate.net

AIM Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. By locating bond critical points (BCPs) between atoms, AIM can characterize the strength and nature (covalent vs. ionic) of the chemical bonds within the molecule. tandfonline.com

Conformational Analysis and Stereochemical Considerations

The flexibility of the this compound molecule, particularly the piperidine ring and the bond connecting it to the pyridine ring, necessitates a thorough conformational analysis.

The piperidine ring is known to exist predominantly in a chair conformation to minimize torsional and angular strain. researchgate.netacs.org The methyl group attached to the C4 position of this ring can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric hindrance.

Furthermore, rotation around the single bond connecting the piperidine nitrogen to the pyridine ring leads to different rotational isomers (rotamers). Computational studies can map the potential energy surface for this rotation to identify the most stable conformers and the energy barriers between them. These studies are crucial for understanding how the molecule's shape influences its interactions with other molecules. nih.gov

Computational Reaction Mechanism Studies (e.g., Transition State Analysis)

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield any specific studies on the computational reaction mechanisms, including transition state analyses, for the compound this compound. While computational methods are widely used to investigate reaction mechanisms of various organic molecules, including pyridine derivatives, no such research appears to have been published specifically for this compound.

General computational approaches, such as Density Functional Theory (DFT), are often employed to explore reaction pathways, locate transition states, and calculate activation energies. rsc.orgnih.gov These studies provide valuable insights into the reactivity and potential synthetic routes for related compounds. rsc.org However, without specific research on this compound, any discussion of its reaction mechanisms would be purely speculative and fall outside the scope of documented scientific findings.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Shifts)

There is no specific published data found on the theoretical prediction of spectroscopic parameters for this compound. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting NMR chemical shifts (¹H and ¹³C) and are frequently used to complement experimental data in the structural elucidation of complex organic molecules. nih.govresearchgate.netbohrium.com

The accuracy of GIAO-based predictions depends on several factors, including the chosen level of theory (density functional and basis set) and the implementation of solvent effects. nih.gov Studies on other nitrogen-containing heterocyclic compounds have demonstrated the utility of DFT-GIAO calculations in assigning chemical shifts and identifying correct isomers or tautomers. rsc.org Despite the established utility of these methods, no studies applying them to this compound have been found in the surveyed literature. Therefore, no theoretical spectroscopic data can be presented for this compound.

Reactivity and Reaction Pathways of 2 4 Methylpiperidin 1 Yl Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring's reactivity is characterized by a lower susceptibility to electrophilic attack compared to benzene (B151609) and a higher propensity for nucleophilic substitution, particularly when activated. libretexts.orgyoutube.com The presence of the electron-donating amino and methylpiperidinyl groups is expected to increase the electron density of the ring, thereby affecting its canonical reactivity.

Pyridine itself undergoes electrophilic aromatic substitution (EAS) with difficulty, requiring harsh reaction conditions, and the substitution typically occurs at the C-3 position. libretexts.orgyoutube.com This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.org Furthermore, under acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring.

For 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, the two electron-donating substituents (amino and methylpiperidinyl) would be expected to increase the electron density of the pyridine ring, thereby making it more susceptible to electrophilic attack than pyridine itself. The directing effects of these substituents would likely favor substitution at the C-5 position. However, the basicity of the ring nitrogen and the amino group could lead to complexation with electrophiles or reaction media, potentially deactivating the ring. Computational studies on the nitration of pyridine derivatives have shown that the reaction proceeds through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-(4-methylpiperidin-1-yl)pyridin-3-amine |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-2-(4-methylpiperidin-1-yl)pyridin-3-amine |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |

Note: The above table is predictive and based on general principles of electrophilic aromatic substitution on substituted pyridines.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring generally occurs at the C-2 and C-4 positions, especially when a good leaving group is present and the ring is activated by electron-withdrawing groups. youtube.com The reaction proceeds via a Meisenheimer-like intermediate. youtube.com In the case of this compound, the ring is substituted with electron-donating groups, which would generally disfavor SNAr.

However, catalytic methods have been developed to enable SNAr reactions on electron-rich pyridines. For instance, ruthenium(II)-catalyzed amination of aminopyridines proceeds via η⁶-coordination, which activates the pyridine ring towards nucleophilic attack. thieme-connect.de While this specific methodology involves the displacement of an amino group, it highlights that SNAr on such systems is achievable under the appropriate catalytic conditions.

The dearomatization of pyridines typically requires activation of the ring, for example, by N-alkylation to form a pyridinium (B92312) salt, which makes the ring more susceptible to nucleophilic attack. researchgate.net The resulting dihydropyridine (B1217469) derivatives are valuable synthetic intermediates. mdpi.com Organocatalytic methods have been developed for the asymmetric dearomatization of pyridinium salts. researchgate.net It is conceivable that this compound could be N-alkylated and subsequently undergo dearomatization reactions upon treatment with suitable nucleophiles.

Reactivity of the Amino Group

The primary amino group at the 3-position is a key site of reactivity, readily participating in a variety of common amine reactions.

The exocyclic amino group is expected to undergo facile N-alkylation and N-acylation reactions. Alkylation with alkyl halides would yield secondary and potentially tertiary amines. Acylation with acyl chlorides or anhydrides would produce the corresponding amides. These reactions are fundamental transformations of primary amines. The synthesis of N-aryl-N-aminopyridinium derivatives has been achieved through Chan-Lam cross-coupling, followed by alkylation, demonstrating the accessibility of the amino group on a pyridine ring. chemrxiv.org

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | Secondary or tertiary amine |

| Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |

The primary amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions are often reversible and catalyzed by acid or base. Furthermore, condensation of 2-aminopyridine (B139424) derivatives with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines. amazonaws.comresearchgate.net This suggests that this compound could react with α-haloketones, first through nucleophilic attack by the endocyclic pyridine nitrogen, followed by intramolecular condensation involving the exocyclic amino group to form a fused heterocyclic system.

An unexpected condensation reaction has been observed between 2-aminopyridine, DMF, and barbituric acid derivatives, leading to a product formed via a pathway resembling a Mannich-type reaction. scielo.org.mx This indicates that under certain conditions, the amino group can participate in more complex multicomponent reactions. The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) to selectively give a Paal-Knorr reaction product further illustrates the synthetic utility of condensation reactions involving amino groups on heterocyclic systems. mdpi.com

Reactivity of the Piperidine (B6355638) Nitrogen

Quaternization Reactions

Quaternization is a characteristic reaction of tertiary amines, involving the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.net The piperidine nitrogen in this compound is expected to undergo quaternization readily. The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. mdpi.com

The rate of quaternization is influenced by several factors, including the nature of the alkyl halide (RI > RBr > RCl), the solvent, and the steric hindrance around the nitrogen atom. mostwiedzy.pl While the 4-methyl group on the piperidine ring introduces some steric bulk, it is not expected to completely hinder the approach of smaller alkylating agents like methyl iodide.

Table 1: Representative Quaternization Reactions of N-Alkylpiperidines

| N-Alkylpiperidine Derivative | Alkylating Agent | Solvent | Product | Reference |

| N-Methylpiperidine | Phenacyl bromide | Acetonitrile | N-Methyl-N-phenacylpiperidinium bromide | researchgate.net |

| N-Ethylpiperidine | Methyl iodide | Acetonitrile | N-Ethyl-N-methylpiperidinium iodide | researchgate.net |

| N-Isopropylpiperidine | Methyl iodide | Acetonitrile | N-Isopropyl-N-methylpiperidinium iodide | researchgate.net |

This table presents data from analogous compounds to illustrate the general reactivity.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In the context of this compound, regioselectivity would primarily be a consideration if there were multiple reactive sites. The molecule possesses three nitrogen atoms: the exocyclic primary amine (at C3 of the pyridine ring), the pyridine ring nitrogen, and the tertiary piperidine nitrogen.

Alkylation: In reactions with alkylating agents, a competition between the three nitrogen atoms would exist. Generally, the pyridine ring nitrogen is more nucleophilic than the exocyclic amino group in aminopyridines. However, the tertiary piperidine nitrogen is also a strong nucleophile. The outcome would likely depend on the reaction conditions and the nature of the electrophile. Steric hindrance around the piperidine nitrogen due to the 4-methyl group and the adjacent pyridine ring might favor alkylation at the less hindered pyridine nitrogen or the exocyclic amino group under certain conditions. Studies on the alkylation of aminopyridines often show a preference for reaction at the ring nitrogen. researchgate.net

Acylation: As previously mentioned, acylation is expected to be highly regioselective for the primary exocyclic amino group. publish.csiro.aupublish.csiro.au The pyridine ring nitrogen and the tertiary piperidine nitrogen are significantly less reactive towards acylating agents under standard conditions.

Stereoselectivity: The presence of a chiral center at the 4-position of the piperidine ring (due to the methyl group) introduces the possibility of stereoselectivity in its reactions. The piperidine ring exists in a chair conformation, with the methyl group preferentially occupying the equatorial position to minimize steric strain.

In quaternization reactions, the incoming alkyl group can approach the nitrogen atom from either the axial or equatorial face. The stereochemical outcome is influenced by the steric bulk of the N-substituent, the C-substituents on the piperidine ring, and the incoming alkylating agent. For N-alkylpiperidines, it has been observed that the direction of attack (axial vs. equatorial) depends on the relative steric demands of the substituents. For instance, in the quaternization of substituted N-alkylpiperidines, the product ratios of the resulting diastereomers can be controlled by these steric interactions. researchgate.net The Curtin-Hammett principle can be applied to understand the product distribution in such conformationally mobile systems. nih.gov

Table 2: Stereochemical Outcome in Quaternization of Substituted Piperidines

| Piperidine Derivative | Alkylating Agent | Major Diastereomer (Attack) | Reference |

| 4-Methyl-N-methylpiperidine | Phenacyl bromide | Equatorial Attack | researchgate.net |

| 2-Methyl-N-phenacylpiperidine | Methyl iodide | Axial Attack | researchgate.net |

| 3-Methyl-N-phenacylpiperidine | Methyl iodide | Equatorial Attack | researchgate.net |

This table presents data from analogous compounds to illustrate general stereochemical trends.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for reactions of this compound are not available, the mechanisms of N-alkylation and N-acylation of analogous aminopyridine and piperidine systems are well-documented.

Mechanism of N-Alkylation (Quaternization): The quaternization of the piperidine nitrogen proceeds through a classical SN2 (Substitution Nucleophilic Bimolecular) mechanism.

Nucleophilic Attack: The lone pair of electrons on the tertiary piperidine nitrogen atom acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide.

Transition State: A trigonal bipyramidal transition state is formed where a new C-N bond is partially formed, and the C-Halogen bond is partially broken.

Product Formation: The halide ion departs as a leaving group, resulting in the formation of a positively charged quaternary ammonium salt.

The stereochemistry of this reaction is predictable, with inversion of configuration at the electrophilic carbon if it is chiral. In the context of the piperidine nitrogen, the approach of the electrophile can be from the axial or equatorial face, leading to diastereomeric products, as discussed under stereoselectivity.

Mechanism of N-Acylation (at the exocyclic amino group): The acylation of the 3-amino group is expected to follow a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the primary amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride).

Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

Leaving Group Departure: The leaving group (e.g., chloride or carboxylate) is expelled from the tetrahedral intermediate.

Deprotonation: A base (which could be another molecule of the amine or an added base) removes a proton from the nitrogen atom to yield the neutral amide product.

Studies on the acetylation of aminopyridines with acetic anhydride (B1165640) have shown that for 2- and 3-aminopyridines, the reaction occurs directly at the exocyclic amino nitrogen. publish.csiro.au For 4-aminopyridine, a mechanism involving initial N-acetylation of the ring nitrogen followed by an intramolecular rearrangement has been proposed, but this is blocked by a 2-methyl substituent. publish.csiro.au Given the substitution pattern of the title compound, direct acylation at the 3-amino group is the most probable pathway.

Derivatization and Functionalization Strategies

Modification of the Pyridine (B92270) Moiety

The pyridine ring, being an electron-deficient aromatic system, offers unique opportunities for functionalization. Modifications can be achieved either by substitution at the available ring positions or by constructing new fused ring systems.

Substitution at other Pyridine Ring Positions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it typically favors the C-3 (meta) position. However, in 2-(4-methylpiperidin-1-yl)pyridin-3-amine, the existing substituents—an amino group at C-3 and a piperidinyl group at C-2—are both electron-donating, which activates the ring and directs incoming electrophiles. The combined directing effects would likely favor substitution at the C-5 position.

A modern approach to achieve selective halogenation at the 3-position of pyridines involves a sequence of ring-opening to a Zincke imine intermediate, followed by halogenation and subsequent ring-closing. nih.govchemrxiv.org This multi-step process can overcome the inherent reactivity patterns of the pyridine ring. For the target molecule, this would require prior modification of the amino group, but it represents a viable, albeit complex, strategy for introducing substituents at positions that are otherwise difficult to functionalize.

Direct halogenation can also be accomplished under specific conditions. For example, 3-aminopyridine (B143674) can be halogenated at the 2-position with a halogenating agent in the presence of a catalyst like ferric chloride. google.com While the C-2 position is already occupied in the target compound, similar strategies could be explored for substitution at other positions like C-5.

| Reaction Type | Reagents/Conditions | Potential Outcome on Analogous Systems |

| Halogenation | N-Halosuccinimide (NBS, NIS), Acid | Selective halogenation at the C-5 position. nih.gov |

| Halogenation | Halogenating agent, FeCl₃ | Substitution on the pyridine ring. google.com |

| Zincke-based Halogenation | Tf₂O, Dibenzylamine; then NBS/NIS; then NH₄OAc | Halogenation at an available ring position via an imine intermediate. chemrxiv.org |

Annulation to Form Fused Heterocyclic Systems (e.g., Imidazopyridines)

The 2-aminopyridine (B139424) structural motif is a versatile precursor for the synthesis of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines. This scaffold is of significant interest in medicinal chemistry. researchgate.netorganic-chemistry.org The reaction involves the nucleophilic endocyclic nitrogen of the pyridine ring and the exocyclic amino group participating in a cyclization reaction with a suitable dielectrophilic partner.

A common and well-established method is the reaction of a 2-aminopyridine derivative with an α-haloketone. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation and dehydration to form the fused imidazole (B134444) ring. acs.org Numerous metal-free and catalyzed versions of this reaction have been developed.

Multicomponent reactions offer an efficient pathway to complex imidazo[1,2-a]pyridines in a single step. For instance, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isonitrile (Groebke–Blackburn–Bienaymé reaction) or an alkyne can yield highly substituted products. acs.orgresearchgate.net These reactions are often promoted by catalysts such as copper salts or molecular iodine. organic-chemistry.orggoogle.comrsc.org

| Reactant Type | Typical Reagents | Fused System Formed | Reference |

| α-Haloketones | R-CO-CH₂Br, Base (e.g., K₂CO₃) | 2-Substituted Imidazo[1,2-a]pyridine | acs.org |

| Arylglyoxals | Ar-CO-CHO, I₂, Microwave | 2,3-Disubstituted Imidazo[1,2-a]pyridine | rsc.org |

| Alkynes | Terminal Alkyne, Aldehyde, CuI | 2,3-Disubstituted Imidazo[1,2-a]pyridine | researchgate.net |

| Nitroalkenes | Aryl-CH=CH-NO₂, Iron catalyst | 2-Nitro-3-aryl-Imidazo[1,2-a]pyridine | organic-chemistry.org |

Modification of the Piperidine (B6355638) Moiety

The saturated piperidine ring offers avenues for introducing structural diversity, primarily through functionalization of its carbon skeleton or by synthesizing analogs with different substituents.

Functionalization on the Piperidine Ring Carbons

Direct C(sp³)–H functionalization of saturated heterocycles like piperidine is a powerful tool for late-stage modification. These reactions typically require a directing group and a transition-metal catalyst. researchgate.net In the target compound, the pyridine ring itself can potentially act as a directing group to facilitate C-H activation at the C-2 position of the piperidine ring.

Palladium-catalyzed C–H arylation has been successfully applied to piperidine systems. Using a Pd(II) catalyst with an N-heterocyclic carbene (NHC) ligand, piperidines can be arylated with a variety of aryl iodides. nih.gov This strategy could potentially be used to introduce aryl groups at the C-3 or C-4 positions of the 4-methylpiperidine (B120128) ring. Similarly, cobalt-catalyzed cross-coupling reactions between halogenated piperidines and Grignard reagents provide an efficient route to arylated derivatives. nih.gov While this would require a pre-halogenated version of the starting material, it represents a viable synthetic strategy.

| Reaction Type | Catalyst/Ligand | Coupling Partner | Potential Outcome |

| C-H Arylation | Pd(II) / NHC Ligand | Aryl Iodide | Arylation at C-3 or C-4 position. nih.gov |

| C-H Arylation | Ru Catalyst | Aryl Boronate Ester | Arylation at C-2 position. researchgate.net |

| Cross-Coupling | CoCl₂ / TMCD | Aryl Grignard Reagent | Arylation of a pre-halogenated piperidine ring. nih.gov |

N-Substituted Piperidine Derivatives

While the piperidine nitrogen in the parent compound is tertiary and cannot be further substituted, a key derivatization strategy involves the synthesis of analogs using different piperidine building blocks from the outset. This approach is widely used to explore the impact of substituents on the piperidine ring on biological activity.

The synthesis typically involves the reaction of a 2-halopyridine (e.g., 2-chloro-3-aminopyridine or 2-chloro-3-nitropyridine) with a desired substituted piperidine via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This allows for the incorporation of a wide variety of commercially available or synthetically prepared piperidines, creating a library of analogs with diverse functionalities on the piperidine ring.

For example, starting with 2-chloro-3-nitropyridine, reaction with various N-substituted or C-substituted piperidines, followed by reduction of the nitro group, would yield a range of analogs of this compound. nih.govnih.gov

Derivatization at the Amino Group

The primary amino group at the C-3 position is a versatile handle for a wide array of chemical transformations, including acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation: The nucleophilic amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. researchgate.netyoutube.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct. rasayanjournal.co.in

Diazotization: The 3-amino group can be converted into a diazonium salt using a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium or tert-butyl nitrite under anhydrous conditions. google.comkoreascience.kr Pyridine-3-diazonium salts are more stable than their 2- or 4-isomers but can still serve as valuable intermediates. google.com The diazonium group can be subsequently replaced by various functionalities through Sandmeyer-type reactions, allowing for the introduction of halides (Cl, Br), cyano, or hydroxyl groups. Furthermore, diazonium salts can be used to synthesize sulfonyl chlorides by reaction with sulfur dioxide in the presence of a copper catalyst. google.com

| Reaction | Reagents | Product Type | Reference |

| Acylation | R-COCl, Pyridine | Amide | researchgate.netyoutube.com |

| Sulfonylation | R-SO₂Cl, Base | Sulfonamide | rasayanjournal.co.in |

| Diazotization | NaNO₂, HCl (aq.) | Diazonium Salt | google.comkoreascience.kr |

| Sandmeyer Reaction | Diazonium Salt, CuX (X=Cl, Br) | 3-Halopyridine derivative | google.com |

| Sulfonyl Chlorination | Diazonium Salt, SO₂, CuCl | 3-Sulfonyl chloride derivative | google.com |

Synthesis of Structural Analogues and Isomers

The synthesis of structural analogues and isomers of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic and pharmacodynamic properties. These modifications can be broadly categorized into derivatization of the pyridine ring, functionalization of the piperidine moiety, and synthesis of positional isomers.

Pyridine Ring Derivatization

Modifications on the pyridine ring can be achieved through various synthetic strategies, primarily by utilizing functionalized pyridine precursors. A common approach involves the use of substituted 2-chloropyridines or 2-bromopyridines, which can undergo nucleophilic aromatic substitution or cross-coupling reactions.

For instance, analogues with substituents at the 4, 5, and 6-positions of the pyridine ring can be synthesized. Computational calculations on related 2-aminopyridine scaffolds suggest that the 6-position is often tolerant to substitution, making it a key position for introducing various groups to modulate activity. nih.gov Synthetic routes to such analogues often start from a commercially available or synthesized substituted 2-halopyridine. This intermediate can then undergo a Buchwald-Hartwig amination with 4-methylpiperidine, followed by the introduction of the amino group at the 3-position, or the order of these steps can be reversed.

A general scheme for the synthesis of 6-substituted analogues is depicted below:

Step 1: Suzuki-Miyaura Cross-Coupling: A 2,6-dihalopyridine can be selectively coupled with an appropriate boronic acid in the presence of a palladium catalyst to introduce a substituent at the 6-position.

Step 2: Nucleophilic Aromatic Substitution: The remaining halogen at the 2-position can be displaced by 4-methylpiperidine.

Step 3: Nitration and Reduction: Introduction of an amino group at the 3-position can be achieved via nitration followed by reduction.

An alternative approach involves starting with a pre-functionalized 2-aminopyridine derivative and introducing the piperidine moiety in a later step. For example, 2-amino-6-substituted pyridines can be synthesized and then subjected to conditions that allow for the introduction of the 4-methylpiperidine group at the 2-position, though this can be synthetically challenging.

Piperidine Moiety Functionalization

Functionalization of the 4-methylpiperidine ring offers another avenue for creating structural analogues. These modifications can include the introduction of additional substituents on the piperidine ring or altering the nature of the existing methyl group.

One strategy involves the synthesis of variously substituted piperidines, which are then coupled with a suitable 2-halopyridin-3-amine precursor. For example, piperidines with different alkyl or functional groups at the 4-position can be prepared through established synthetic routes, such as the reductive amination of a corresponding 1,5-dicarbonyl compound or the cyclization of an appropriate amino alcohol.

Furthermore, the existing 4-methyl group can be a handle for further derivatization. For instance, radical-mediated reactions could potentially be used to introduce functionality at the methyl group or other positions on the piperidine ring.

Synthesis of Isomers

The synthesis of positional isomers of this compound allows for the investigation of the spatial arrangement of the key functional groups. This includes isomers with the methyl group at a different position on the piperidine ring (e.g., 2-methyl or 3-methyl), as well as isomers with the amino and piperidinyl groups at different positions on the pyridine ring.

The synthesis of piperidine ring isomers would involve the use of the corresponding isomeric methylpiperidine in the nucleophilic aromatic substitution step with a 2-halo-3-aminopyridine derivative. For example, using 3-methylpiperidine (B147322) or 2-methylpiperidine (B94953) would yield the corresponding isomeric final products.

The synthesis of pyridine ring isomers requires starting with appropriately substituted pyridine precursors. For example, to synthesize an isomer where the amino group is at the 5-position and the piperidinyl group is at the 2-position (2-(4-Methylpiperidin-1-yl)pyridin-5-amine), one would start with a 2-halo-5-nitropyridine. This would be followed by nucleophilic substitution with 4-methylpiperidine and subsequent reduction of the nitro group to an amine.

A specific example of synthesizing a chiral piperidine isomer precursor is the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, which can be achieved from 3-amino-4-methylpyridine (B17607) through a multi-step process involving acetylation, quaternization, and stereoselective reduction. googleapis.com This highlights the possibility of creating stereochemically defined isomers.

The following table summarizes some potential structural analogues and isomers and the general synthetic strategies that could be employed for their preparation.

| Analogue/Isomer Type | Description | General Synthetic Strategy |

|---|---|---|

| Pyridine Ring Analogue | Substitution at the 6-position of the pyridine ring (e.g., with an alkyl or aryl group). | Suzuki-Miyaura cross-coupling on a 2,6-dihalopyridine, followed by nucleophilic substitution with 4-methylpiperidine and introduction of the 3-amino group. |

| Piperidine Moiety Analogue | Substitution at a different position of the piperidine ring (e.g., a 3-fluoro-4-methylpiperidine (B15269795) derivative). | Synthesis of the substituted piperidine followed by nucleophilic aromatic substitution with a 2-halo-3-aminopyridine. |

| Piperidine Ring Isomer | Methyl group at the 3-position of the piperidine ring. | Nucleophilic aromatic substitution of a 2-halo-3-aminopyridine with 3-methylpiperidine. |

| Pyridine Ring Isomer | Amino group at the 5-position of the pyridine ring. | Starting from 2-halo-5-nitropyridine, followed by nucleophilic substitution with 4-methylpiperidine and reduction of the nitro group. |

Coordination Chemistry Aspects of 2 4 Methylpiperidin 1 Yl Pyridin 3 Amine

Ligand Design and Potential Binding Sites (Pyridyl Nitrogen, Amino Nitrogen, Piperidine (B6355638) Nitrogen)

2-(4-Methylpiperidin-1-yl)pyridin-3-amine presents three potential nitrogen donor atoms for coordination to a metal center: the pyridyl nitrogen, the exocyclic amino nitrogen, and the piperidine nitrogen. The coordination behavior of this ligand is dictated by the electronic and steric properties of these nitrogen atoms.

Pyridyl Nitrogen: The nitrogen atom within the pyridine (B92270) ring is sp²-hybridized and is typically the most basic and accessible site for coordination in simple pyridine derivatives. In aminopyridines, the pyridyl nitrogen is the primary coordination site. researchgate.net Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring, making it a good σ-donor.

Amino Nitrogen: The exocyclic amino group (-NH₂) at the 3-position is an sp³-hybridized nitrogen. While generally less basic than the pyridyl nitrogen, it can also coordinate to a metal ion. This can lead to the formation of a five-membered chelate ring involving both the pyridyl and amino nitrogens, a common coordination mode for 2-aminopyridine (B139424) ligands. vot.plmdpi.com However, for a 3-amino substituted pyridine, chelation involving the amino group and the pyridine nitrogen is less likely due to the formation of a strained four-membered ring. Instead, the amino group might participate in bridging between two metal centers or form hydrogen bonds that stabilize the crystal lattice. mdpi.comelsevierpure.com

Piperidine Nitrogen: The nitrogen atom of the 4-methylpiperidine (B120128) substituent is a tertiary amine. Generally, tertiary amines are less effective coordinating agents than primary or secondary amines due to steric hindrance around the nitrogen atom. In this molecule, the piperidine nitrogen is also sterically demanding, which would likely make its direct coordination to a metal center less favorable compared to the pyridyl nitrogen.

Based on studies of analogous aminopyridine ligands, the most probable coordination mode for this compound is monodentate coordination through the pyridyl nitrogen . researchgate.netmdpi.com The presence of the bulky 4-methylpiperidino group at the 2-position could sterically hinder the simultaneous coordination of the amino group, further favoring monodentate binding. mdpi.com However, the possibility of the amino group participating in intermolecular interactions or bridging cannot be ruled out.

Table 1: Potential Donor Atoms and Their Properties

| Donor Atom | Hybridization | Expected Basicity | Steric Hindrance | Potential Coordination Mode |

| Pyridyl Nitrogen | sp² | High | Moderate | Primary coordination site (monodentate) |

| Amino Nitrogen | sp³ | Moderate | Low | Possible bridging or hydrogen bonding |

| Piperidine Nitrogen | sp³ | Low | High | Unlikely to coordinate directly |

Formation of Metal Complexes

The formation of metal complexes with this compound is expected to follow standard synthetic methodologies for aminopyridine ligands. nih.govekb.eg Typically, this involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent, such as ethanol, methanol, or acetonitrile. The stoichiometry of the reaction, the nature of the metal ion, the counter-anion, and the reaction conditions (temperature, reaction time) will influence the final structure and composition of the resulting coordination compound. elsevierpure.comscirp.org

For instance, reaction with divalent transition metal halides (MCl₂) could potentially yield complexes of the general formula [M(L)₂Cl₂] or [M(L)₄Cl₂], where L represents the this compound ligand. tandfonline.com The formation of either tetrahedral or octahedral geometries would depend on the specific metal ion and the steric bulk of the ligand. Given the steric hindrance imparted by the 4-methylpiperidino group, complexes with lower coordination numbers might be favored.

Characterization of Coordination Compounds (Structural and Electronic Properties)

The characterization of coordination compounds of this compound would rely on a combination of spectroscopic and analytical techniques to elucidate their structural and electronic properties.

Structural Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination mode of the ligand. Upon coordination of the pyridyl nitrogen to a metal ion, the C=N stretching vibration of the pyridine ring is expected to shift to a higher frequency. ekb.eg Changes in the N-H stretching and bending vibrations of the amino group can also provide insights into its involvement in coordination or hydrogen bonding.

Electronic Characterization:

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the coordination sphere. The position and intensity of the d-d electronic transitions are characteristic of the metal ion and its environment. ekb.egtandfonline.com Charge transfer bands, arising from electron transitions between the metal and the ligand, may also be observed.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), magnetic susceptibility measurements can determine the number of unpaired electrons and thus provide information about the spin state and the geometry of the complex. ekb.egtandfonline.com

Table 2: Expected Spectroscopic and Magnetic Properties of a Hypothetical [Ni(L)₂Cl₂] Complex

| Technique | Expected Observation | Information Gained |

| IR Spectroscopy | Shift in pyridine ring vibrations | Confirmation of coordination via pyridyl nitrogen |

| UV-Visible Spectroscopy | Absorption bands in the visible region | d-d transitions indicative of octahedral or tetrahedral geometry |

| Magnetic Susceptibility | Paramagnetic behavior | Confirmation of high-spin Ni(II) (d⁸) |

Ligand Field Theory and Molecular Orbital Theory Applications in Metal Complexes

The electronic properties and bonding in the metal complexes of this compound can be rationalized using Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. wikipedia.orguoanbar.edu.iq

Ligand Field Theory (LFT):

LFT provides a model to understand the splitting of the metal d-orbitals in the presence of the electric field created by the ligands. wikipedia.org For an octahedral complex, the five d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). For a tetrahedral complex, the splitting is inverted and smaller. The magnitude of this splitting (Δo or Δt) depends on the nature of the metal ion and the ligand. Pyridine and its derivatives are considered moderately strong field ligands. pvpcollegepatoda.org The electronic spectra of the complexes can be used to experimentally determine the ligand field splitting parameter. ekb.eg

Molecular Orbital (MO) Theory:

MO theory provides a more complete picture of the bonding in coordination complexes by considering the overlap of metal and ligand orbitals to form molecular orbitals. uoanbar.edu.iq The primary interaction between the metal and the pyridyl nitrogen of the ligand is a σ-bond, formed by the donation of the nitrogen's lone pair into an empty hybrid orbital of the metal. There can also be π-interactions between the filled d-orbitals of the metal and the empty π*-orbitals of the pyridine ring (π-backbonding), although this is generally weaker for pyridine compared to ligands like CO or CN⁻. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the molecular orbital diagrams, energies, and electron distribution in these complexes, providing deeper insights into their electronic structure and reactivity. ekb.egscirp.org

Role in Advanced Organic Synthesis As a Building Block

Chiral Auxiliary Applications

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is typically removed and can often be recovered for reuse. For a molecule to function as a chiral auxiliary, it must possess at least one stereocenter.

The structure of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine contains a stereocenter at the 4-position of the piperidine (B6355638) ring. In principle, if this compound were resolved into its individual enantiomers, it could potentially be explored for applications as a chiral auxiliary.

However, an extensive search of the chemical literature revealed no studies where this compound has been resolved into its enantiomers and subsequently used as a chiral auxiliary in asymmetric synthesis. There are no published research findings detailing its application in controlling the stereoselectivity of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. Consequently, there is no data to present on its efficacy or application in chiral auxiliary-based synthetic strategies.

Scaffold for Complex Molecule Construction

In chemical synthesis, a scaffold refers to the core structure of a molecule upon which further chemical modifications are made to build a library of related compounds. The scaffold provides the basic framework, and by modifying the functional groups attached to it, chemists can systematically alter the properties of the resulting molecules. The aminopyridine and piperidine rings present in this compound offer potential sites for such modifications.

An in-depth search of scientific and patent literature was performed to find examples of this compound being used as a central scaffold for the construction of complex molecules, such as in the development of compound libraries for drug discovery.

The investigation did not uncover any specific examples where this compound has been explicitly utilized as a foundational scaffold for the synthesis of more elaborate molecular architectures. While the general classes of aminopyridines and piperidines are widely used as scaffolds in medicinal chemistry, the specific application of this compound in this role is not documented in the reviewed literature. Therefore, no detailed research findings on its use as a scaffold for complex molecule construction can be presented.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic pathways is fundamental to enabling broader investigation of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine and its analogues. While classical methods involving nucleophilic aromatic substitution on activated halopyridines followed by nitro group reduction are feasible, future research is expected to focus on more advanced and flexible strategies.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination represents a powerful tool for constructing the C-N bond between the pyridine (B92270) ring and the 4-methylpiperidine (B120128) moiety. nih.gov A potential route could involve the coupling of 4-methylpiperidine with a 2-halo-3-aminopyridine precursor, potentially protected to prevent self-coupling. This approach offers broad substrate scope and functional group tolerance.

C-H Amination: Direct C-H amination is an emerging strategy that offers a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring with a halogen. Research could explore transition-metal-catalyzed reactions to directly couple 4-methylpiperidine with 3-aminopyridine (B143674) at the C-2 position.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Reaction | Potential Starting Materials | Advantages | Challenges |

| Classical Substitution | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-nitropyridine, 4-Methylpiperidine | Well-established, reliable, readily available starting materials. | Harsh reaction conditions may be required; multi-step process involving nitro reduction. |

| Cross-Coupling | Buchwald-Hartwig Amination | 2-Bromo-3-aminopyridine (protected), 4-Methylpiperidine | High functional group tolerance, generally milder conditions, high yields. | Catalyst cost, potential for ligand sensitivity, need for protected amine. |

| Direct C-H Functionalization | C-H Amination | 3-Aminopyridine, 4-Methylpiperidine | High atom economy, reduces synthetic steps. | Regioselectivity can be a major challenge; may require specialized catalysts and directing groups. |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry provides powerful tools for predicting the physicochemical properties, reactivity, and potential biological activity of molecules like this compound, thereby guiding experimental work.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, including its molecular electrostatic potential (MEP), and highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energies. mdpi.com This information can predict the most likely sites for electrophilic and nucleophilic attack, rationalizing its reactivity profile.

Conformational Analysis: The rotational freedom around the pyridine-piperidine bond suggests the molecule can adopt multiple conformations. researchgate.net Computational tools can identify low-energy conformers, which is crucial for understanding its interaction with biological targets in molecular docking studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Should a series of analogues be synthesized and evaluated for a specific biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) could be developed. mdpi.com These models correlate structural features with activity, providing predictive insights for designing more potent compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the compound within a simulated biological environment, such as the active site of a protein, and provide insights into its binding dynamics over time. mdpi.com

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties (MEP, HOMO/LUMO). | Identification of reactive sites; prediction of spectral properties (NMR, IR). |

| Conformational Searching | Identification of stable, low-energy conformers. | Understanding of the molecule's 3D shape and flexibility for docking studies. researchgate.net |

| Molecular Docking | Simulating the binding pose within a protein active site. | Prediction of binding affinity and key intermolecular interactions. |

| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models based on a series of analogues. | Guiding the design of new derivatives with potentially enhanced activity. mdpi.com |

Development of Sustainable Synthetic Methodologies (Green Chemistry)

Applying the principles of green chemistry to the synthesis of this compound is a critical avenue for future research, aiming to reduce environmental impact and improve safety and efficiency. mdpi.com

Key green chemistry approaches to investigate include:

Use of Greener Solvents: Traditional syntheses often rely on solvents like DMF, NMP, or chlorinated hydrocarbons. Research should target the replacement of these with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ethanol. unibo.it The feasibility of performing reactions in aqueous media should also be explored.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize side-product formation by providing rapid and uniform heating. nih.gov Applying this technique to key steps, such as a potential Buchwald-Hartwig amination or SNAr reaction, could significantly improve the synthesis. nih.gov

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can reduce solvent waste, energy consumption, and purification steps. nih.gov

Catalyst Optimization: Exploring the use of heterogeneous catalysts that can be easily recovered and recycled would enhance the sustainability of any metal-catalyzed step. Furthermore, developing metal-free reaction conditions is a primary goal of modern organic synthesis. mdpi.com

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Safer Solvents and Auxiliaries | Replace DMF/NMP with bio-based solvents like 2-MeTHF or ethanol. unibo.it | Reduced toxicity and environmental persistence. |

| Design for Energy Efficiency | Employ microwave-assisted heating instead of conventional reflux. nih.gov | Drastically shorter reaction times and lower energy consumption. |

| Reduce Derivatives | Utilize synthetic routes that avoid protecting groups. | Fewer synthetic steps, leading to higher overall yield and less waste. |

| Catalysis | Use recyclable heterogeneous catalysts or explore metal-free pathways. | Reduced cost, minimized heavy metal contamination in the final product. |

Investigation of Unique Reactivity Profiles

A thorough understanding of the reactivity of this compound is essential for its use as a scaffold or intermediate in the synthesis of more complex molecules. The interplay between the electron-donating amino and piperidino groups on the pyridine ring suggests a rich and potentially unique chemical behavior.

Future studies should investigate:

Electrophilic Aromatic Substitution: The 3-amino group is a strong activating group, directing electrophiles to the ortho and para positions (C4 and C6). The 2-piperidino substituent is also electron-donating. Investigating reactions such as halogenation, nitration, or Friedel-Crafts acylation could lead to novel functionalized derivatives, although careful control of reaction conditions would be necessary to manage the high reactivity and potential for multiple substitutions.

Reactivity of the Amino Group: The primary amine at the C3 position is a key functional handle. Its nucleophilicity allows for a wide range of reactions, including acylation to form amides, reductive amination to form secondary amines, and diazotization to generate diazonium salts, which are versatile intermediates for introducing various substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.

Metal-Directed Chemistry: The nitrogen atoms of the pyridine ring and the exocyclic amine can act as ligands for metal centers. This could be exploited for directed C-H functionalization at specific positions or for the synthesis of novel organometallic complexes with interesting catalytic or material properties.

| Reactive Site | Type of Reaction | Potential Products/Intermediates |

| Pyridine Ring (C4, C6) | Electrophilic Aromatic Substitution (e.g., Bromination) | 4-Bromo- and 6-bromo- substituted derivatives. |

| 3-Amino Group (-NH2) | Acylation, Alkylation, Diazotization | Amides, secondary/tertiary amines, diazonium salts. |

| Pyridine Nitrogen | N-Oxidation, Alkylation | Pyridine N-oxides, Pyridinium (B92312) salts. |

| Piperidine (B6355638) Nitrogen | Protonation, Coordination | Piperidinium salts, metal complexes. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-methylpiperidine and a halogenated pyridine precursor (e.g., 3-chloropyridine). Key steps include:

- Base selection : Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic attack .

- Solvent/temperature : Reactions are performed in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C to enhance reaction kinetics .

- Workup : Hydrochloride salt formation improves stability and crystallinity .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC or NMR.

Q. How is this compound characterized structurally and functionally?

- Analytical techniques :

- NMR spectroscopy : Assign peaks for the pyridine (δ 7.5–8.5 ppm) and piperidine (δ 1.2–3.0 ppm) moieties to verify substitution patterns .

- HRMS : Confirm molecular ion ([M+H]+) at m/z 208.1443 (C₁₁H₁₇N₃) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, if applicable .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Hydrochloride salts improve aqueous solubility (~10–20 mg/mL in water at 25°C) .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the pyridine ring .

Advanced Research Questions

Q. How can reaction conditions be modified to mitigate byproducts during synthesis?

- Common impurities : Unreacted 3-chloropyridine or over-alkylated piperidine derivatives.

- Optimization strategies :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions .

- Stepwise temperature control : Initiate reaction at 60°C, then gradually increase to 100°C to suppress decomposition .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How do structural modifications (e.g., deuterated analogs) alter the compound’s reactivity or bioactivity?

- Case study : Deuterated analogs (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3,4,5-d₃-2-amine) exhibit similar reactivity but enhanced metabolic stability in pharmacokinetic studies .

- Design principles :

- Substitution patterns : Introducing electron-withdrawing groups (e.g., –CF₃) on the piperidine ring increases electrophilicity for targeted nucleophilic reactions .

- Biological impact : Ether-linked derivatives (e.g., 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine) show altered receptor binding kinetics due to steric effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Data reconciliation :

- Assay standardization : Compare results across consistent cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .

- Meta-analysis : Evaluate structural analogs (e.g., piperazine vs. piperidine derivatives) to identify substituents influencing activity .

- Example : In antiviral studies, fluorophenyl analogs demonstrate IC₅₀ differences due to variable hydrogen-bonding capacity .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodology :

- Docking studies : Use software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes) .

- QSAR models : Correlate substituent electronegativity or steric bulk with inhibitory potency .

- Validation : Synthesize top-predicted derivatives and test in vitro for activity enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。